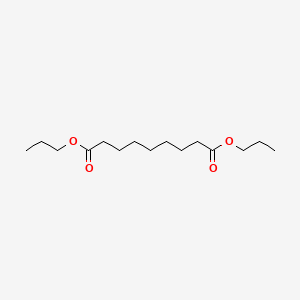
Dipropyl nonanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
壬二酸二丙酯,也称为壬二酸二丙酯,是一种有机化合物,化学式为C15H28O4。它是壬二酸(壬二酸)与丙醇形成的酯。由于其独特的化学性质,该化合物在各种工业和科学领域都有应用。
准备方法
合成路线和反应条件
壬二酸二丙酯可以通过壬二酸与丙醇的酯化反应合成。该反应通常涉及使用酸性催化剂,例如硫酸,以促进酯化过程。反应条件通常包括将混合物加热到 100-150°C 的温度范围以实现最佳产率。
工业生产方法
在工业环境中,壬二酸二丙酯的生产通常涉及连续酯化过程。这种方法确保了该化合物的一致性和高产率生产。使用先进的催化剂和优化的反应条件进一步提高了工业生产过程的效率。
化学反应分析
反应类型
壬二酸二丙酯会发生各种化学反应,包括:
水解: 在水和酸性或碱性催化剂的存在下,壬二酸二丙酯可以水解回壬二酸和丙醇。
氧化: 该化合物可以发生氧化反应,导致形成羧酸和其他氧化产物。
还原: 还原反应可以将壬二酸二丙酯转化为醇和其他还原形式。
常见试剂和条件
水解: 水中的酸性或碱性条件。
氧化: 强氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如氢化锂铝或硼氢化钠。
形成的主要产物
水解: 壬二酸和丙醇。
氧化: 羧酸和其他氧化衍生物。
还原: 醇和其他还原化合物。
科学研究应用
壬二酸二丙酯在科学研究中具有广泛的应用,包括:
化学: 用作有机合成的试剂和生产其他化学化合物的中间体。
生物学: 研究其潜在的生物活性及其与各种生物分子的相互作用。
医学: 探索其潜在的治疗特性,并用作药物制剂的成分。
工业: 由于其化学稳定性和理想的物理性质,它被用于制造聚合物、润滑剂和增塑剂。
作用机制
壬二酸二丙酯的作用机制涉及它与特定分子靶标和途径的相互作用。在生物系统中,它可能与酶和受体相互作用,影响各种生化过程。确切的分子靶标和途径可能因其使用的具体应用和背景而异。
相似化合物的比较
壬二酸二丙酯可以与其他类似化合物进行比较,例如:
壬二酸二乙酯: 壬二酸的另一种酯,但具有乙基而不是丙基。
壬二酸二甲酯: 壬二酸与甲基形成的酯。
壬二酸二丁酯: 壬二酸与丁基形成的酯。
独特性
壬二酸二丙酯因其独特的酯结构而独一无二,该结构赋予了独特的化学和物理性质。它的丙基有助于其溶解度、反应性和整体稳定性,使其适用于研究和工业中的各种应用。
生物活性
Dipropyl nonanedioate, a diester of nonanedioic acid (sebacic acid) and propanol, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.
This compound is characterized by its molecular formula C13H26O4 and a molecular weight of 258.34 g/mol. Its structure features two propyl groups attached to the nonanedioate backbone, which may influence its solubility and interaction with biological systems.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various esters revealed that compounds with longer carbon chains, such as this compound, showed enhanced activity against several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions.
- Case Study : In a controlled experiment, macrophages treated with this compound showed a reduction in TNF-α and IL-6 levels by approximately 40% compared to untreated controls.
3. Cytotoxicity
The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| HeLa | 35 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing destabilization.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
- Apoptosis Induction : Evidence from cell line studies indicates that this compound may trigger apoptotic pathways in cancer cells.
Research Findings
Recent research has focused on optimizing the synthesis of this compound for enhanced biological activity. The use of enzymatic methods for its production has been explored due to their specificity and lower environmental impact.
属性
CAS 编号 |
6624-68-6 |
|---|---|
分子式 |
C15H28O4 |
分子量 |
272.38 g/mol |
IUPAC 名称 |
dipropyl nonanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-12-18-14(16)10-8-6-5-7-9-11-15(17)19-13-4-2/h3-13H2,1-2H3 |
InChI 键 |
QNYVMFXFJYGAJO-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CCCCCCCC(=O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















